molecular formula C14H20N2O2 B269127 N-butyl-3-(propanoylamino)benzamide

N-butyl-3-(propanoylamino)benzamide

Cat. No.: B269127
M. Wt: 248.32 g/mol
InChI Key: WAHGNIIASUUJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-3-(propanoylamino)benzamide is a benzamide derivative characterized by a butyl chain at the N-position and a propanoylamino substituent at the 3-position of the benzene ring.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-butyl-3-(propanoylamino)benzamide

InChI

InChI=1S/C14H20N2O2/c1-3-5-9-15-14(18)11-7-6-8-12(10-11)16-13(17)4-2/h6-8,10H,3-5,9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

WAHGNIIASUUJPK-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CC

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog 1: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Features :

  • Substituents : Methyl group at the 3-position and a hydroxy-dimethylethyl group at the N-position.
  • Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .

Comparison :

  • The butyl chain in the target compound likely increases lipophilicity, whereas the hydroxy-dimethylethyl group in the analog enhances coordination with metal catalysts.

Structural Analog 2: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Features :

  • Substituents : Dimethoxyphenethyl group at the N-position.
  • Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

Comparison :

  • The target compound lacks methoxy substituents, which may reduce its electron-donating capacity compared to Rip-B.
  • The propanoylamino group in the target compound could enhance interactions with polar biological targets compared to Rip-B’s non-polar dimethoxy groups .

Structural Analog 3: N-Methyl-N-(3-Buten-1-yl)Benzamide

Key Features :

  • Substituents : Methyl and butenyl groups at the N-position.
  • Synthesis : Derived from palladium-catalyzed coupling and benzoyl chloride, with a benzoyl protecting group removed under acidic conditions .
  • Functional Role : Used as an intermediate in olefinic side-chain synthesis for pharmaceuticals.

Comparison :

  • Unlike this compound, the target lacks a benzoyl protecting group, suggesting differences in acid sensitivity and synthetic utility .

Physicochemical Data

Compound Key Substituents Yield Melting Point LogP* (Predicted)
N-Butyl-3-(propanoylamino)benzamide Butyl, Propanoylamino N/A N/A ~3.5 (High lipophilicity)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, Methyl N/A N/A ~1.8 (Moderate polarity)
Rip-B Dimethoxyphenethyl 80% 90°C ~2.2
Rip-D Hydroxy, Methoxyphenethyl 34% 96°C ~1.5

*LogP values estimated using fragment-based methods.

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